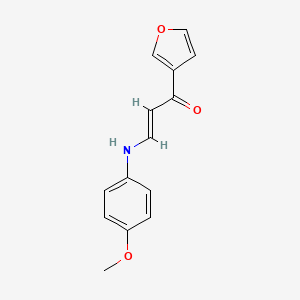![molecular formula C20H17ClN4O B2561516 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251694-29-7](/img/structure/B2561516.png)
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
カタログ番号 B2561516
CAS番号:
1251694-29-7
分子量: 364.83
InChIキー: SXUWNCIHYFTDQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Triazolopyridazines can participate in various chemical reactions, particularly those involving the triazole and pyridazine rings. These reactions can include things like ring-opening reactions, substitutions, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase its reactivity, while the presence of the aromatic rings could influence its solubility and stability .科学的研究の応用
Synthesis and Biological Activity
- A variety of novel pyridine and fused pyridine derivatives, including compounds related to 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, were synthesized and demonstrated antimicrobial and antioxidant activity. These compounds were also subject to in silico molecular docking screenings, indicating moderate to good binding energies on the target protein GlcN-6-P synthase (Flefel et al., 2018).
- Another study involved the synthesis of a similar compound, with its structure confirmed by various spectroscopic techniques and crystallography. The compound showed certain molecular interactions and was subjected to density functional theory calculations to understand its properties (Sallam et al., 2021).
Antimicrobial and Antifungal Applications
- New pyrazoline and pyrazole derivatives related to the chemical structure were synthesized and characterized. These compounds exhibited antimicrobial activity against various bacteria and fungi, highlighting their potential in medicinal chemistry (Hassan, 2013).
- In a related study, novel heterocyclic compounds based on a similar molecular structure were synthesized and showed significant antibacterial activity against several types of bacteria, demonstrating their potential as antimicrobial agents (El-Salam et al., 2013).
Molecular Modeling and Synthetic Applications
- Research on similar triazolopyridazine derivatives involved molecular modeling studies to predict their interaction with biological targets, indicating potential applications in drug design and discovery (El-Reedy & Soliman, 2020).
- A study focused on the synthesis of various heterocyclic compounds, including triazolopyridazines, which are structurally related. These compounds were evaluated for their potential in creating new pharmaceuticals (Moneam, 2004).
Herbicidal Applications
- Research on pyridazinone herbicides, which share a similar structural motif, has shown that these compounds can inhibit photosynthesis in plants. This indicates potential applications in agricultural chemistry for weed control (Hilton et al., 1969).
将来の方向性
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-16(10-14(13)2)18-8-9-19-23-24(20(26)25(19)22-18)12-15-4-3-5-17(21)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWNCIHYFTDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)

![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)
![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2561447.png)
![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)
![1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2561452.png)

